2-(2,2-difluoroethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline
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Overview
Description
2-(2,2-difluoroethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a difluoroethoxy group and an oxolan-2-yl group attached to the aniline core
Preparation Methods
The synthesis of 2-(2,2-difluoroethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline typically involves multiple steps. One common synthetic route includes the reaction of 2,2-difluoroethanol with an appropriate aniline derivative under specific conditions to introduce the difluoroethoxy group. The oxolan-2-yl group can be introduced through a subsequent reaction involving an oxirane derivative. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(2,2-difluoroethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the difluoroethoxy group, depending on the reaction conditions and reagents used
Scientific Research Applications
2-(2,2-difluoroethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2,2-difluoroethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the oxolan-2-yl group contribute to the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
2-(2,2-difluoroethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline can be compared with other aniline derivatives that possess similar functional groups. Some similar compounds include:
2-(2,2-difluoroethoxy)aniline: Lacks the oxolan-2-yl group, which may result in different chemical and biological properties.
N-(2-(oxolan-2-yl)ethyl)aniline: Lacks the difluoroethoxy group, which may affect its reactivity and applications.
2-(2,2-difluoroethoxy)-N-methylaniline:
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-N-[2-(oxolan-2-yl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2/c15-14(16)10-19-13-6-2-1-5-12(13)17-8-7-11-4-3-9-18-11/h1-2,5-6,11,14,17H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENBTVPTTXFDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCNC2=CC=CC=C2OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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